molecular formula C23H31NO7 B13830443 Levallorphan (Tartrate)

Levallorphan (Tartrate)

Cat. No.: B13830443
M. Wt: 433.5 g/mol
InChI Key: AJXDOUILIQZRTF-NBERPPBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levallorphan (Tartrate) is an opioid modulator belonging to the morphinan family. It is used both as an opioid analgesic and an opioid antagonist/antidote. Levallorphan acts as an antagonist of the μ-opioid receptor and as an agonist of the κ-opioid receptor, which allows it to block the effects of stronger opioids like morphine while simultaneously producing analgesia .

Preparation Methods

The synthesis of Levallorphan (Tartrate) involves several steps. One method starts with methoxyphenylacetic acid and 2-(cyclohexenyl)ethylamine as initial raw materials. The process includes nine reaction steps such as acylation condensation and Bischler-Napieralski ring closure . Industrial production methods typically involve similar multi-step synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Levallorphan (Tartrate) undergoes various chemical reactions, including:

Scientific Research Applications

Levallorphan (Tartrate) has a wide range of scientific research applications:

Mechanism of Action

Levallorphan (Tartrate) exerts its effects by binding to opioid receptors. It acts as an antagonist at the μ-opioid receptor, blocking the effects of opioids like morphine. Simultaneously, it acts as an agonist at the κ-opioid receptor, producing analgesia. This dual action allows it to reverse opioid-induced respiratory depression while maintaining some level of pain relief .

Comparison with Similar Compounds

Levallorphan (Tartrate) is often compared with other opioid antagonists like naloxone and naltrexone. Unlike naloxone, which is a pure antagonist, Levallorphan has some agonist properties, making it unique. Similar compounds include:

Levallorphan’s unique combination of antagonist and agonist properties makes it a valuable tool in both clinical and research settings.

Properties

Molecular Formula

C23H31NO7

Molecular Weight

433.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-[(E)-prop-1-enyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,10,13,16,18,21H,3-5,8-9,11-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b10-2+;/t16-,18+,19+;1-,2-/m01/s1

InChI Key

AJXDOUILIQZRTF-NBERPPBASA-N

Isomeric SMILES

C/C=C/N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC=CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.